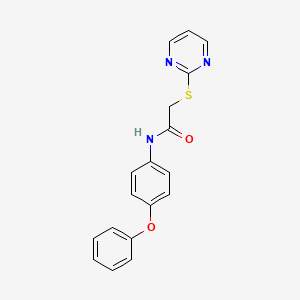
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as PP2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 is a selective inhibitor of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival.
科学研究应用
PP2 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. PP2 has been shown to inhibit the growth and metastasis of cancer cells by blocking the signaling pathways that promote tumor growth. PP2 has also been shown to reduce inflammation by inhibiting the activity of inflammatory cells. In addition, PP2 has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
作用机制
PP2 selectively inhibits Src-family kinases by binding to the ATP-binding site of the kinase domain. Src-family kinases play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects. PP2 inhibits the activity of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation. PP2 has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
实验室实验的优点和局限性
PP2 has several advantages for lab experiments. PP2 is a small molecule inhibitor that can be easily synthesized and purified. PP2 is highly selective for Src-family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. However, PP2 also has some limitations for lab experiments. PP2 has low solubility in water, which can limit its use in certain experiments. PP2 is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
PP2 has several potential future directions for research. One potential direction is to investigate the therapeutic potential of PP2 in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the role of Src-family kinases in other diseases such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method of PP2 to improve its solubility and reduce its cost.
Conclusion:
In conclusion, PP2 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 selectively inhibits Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. PP2 has several biochemical and physiological effects, including reducing oxidative stress and inflammation. While PP2 has several advantages for lab experiments, it also has some limitations. Further research is needed to investigate the therapeutic potential of PP2 in combination with other drugs and to optimize its synthesis method.
合成方法
PP2 can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenoxyphenylacetic acid, which is then reacted with thionyl chloride to form 4-phenoxyphenylacetyl chloride. In the next step, 2-mercaptopyrimidine is reacted with 4-phenoxyphenylacetyl chloride to form PP2. The final product is purified using column chromatography.
属性
IUPAC Name |
N-(4-phenoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(13-24-18-19-11-4-12-20-18)21-14-7-9-16(10-8-14)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJEDNCEZDVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
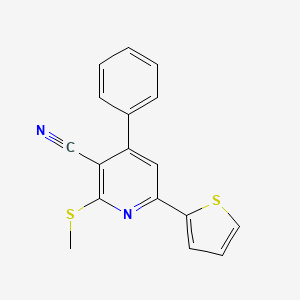
![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
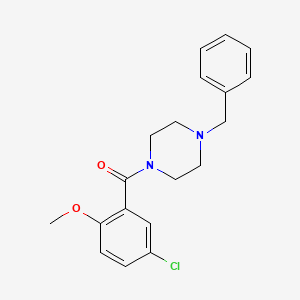
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
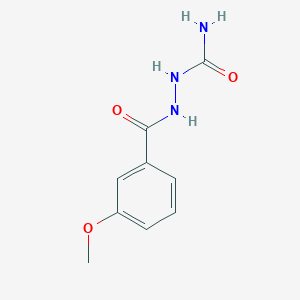
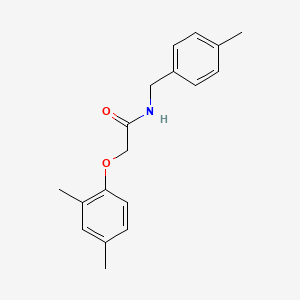
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)
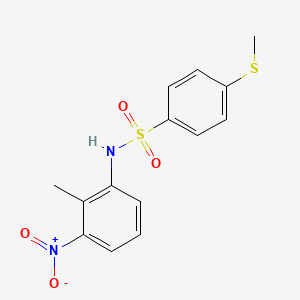
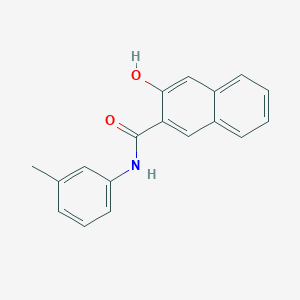
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)